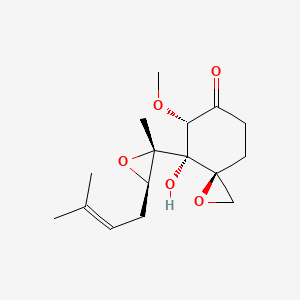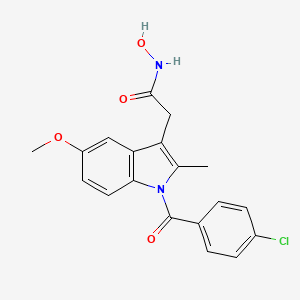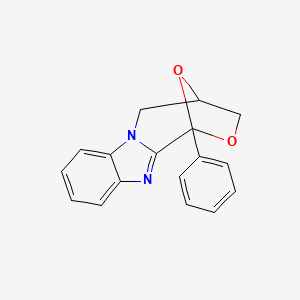
Nafimidone
Vue d'ensemble
Description
La nafimidone est un médicament anticonvulsivant appartenant à la classe des imidazoles. Elle contient un groupe naphtyle et a été découverte accidentellement lors de la recherche d'agents antifongiques . La this compound est principalement utilisée pour gérer l'épilepsie et d'autres troubles convulsifs.
Méthodes De Préparation
La synthèse de la nafimidone implique le déplacement direct de l'imidazole de l'atome de chlore activé de la chloro-méthyl-β-naphtylcétone . Cette méthode est efficace et couramment utilisée en laboratoire. Les méthodes de production industrielle peuvent impliquer des voies de synthèse similaires, mais à plus grande échelle, assurant des rendements et une pureté plus élevés.
Analyse Des Réactions Chimiques
La nafimidone subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier le cycle imidazole ou le groupe naphtyle.
Substitution : Le cycle imidazole peut être substitué par divers groupes fonctionnels pour créer des dérivés avec des propriétés différentes.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des dérivés de la this compound avec des propriétés pharmacologiques modifiées.
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Chimie : Les dérivés de la this compound sont étudiés pour leur potentiel en tant qu'agents anticonvulsivants.
Biologie : La recherche se concentre sur l'activité biologique de la this compound et de ses dérivés, en particulier leurs effets sur les voies neuronales.
Médecine : La this compound est utilisée en milieu clinique pour gérer l'épilepsie et d'autres troubles convulsifs.
Mécanisme d'action
La this compound exerce ses effets anticonvulsivants en modulant l'activité neuronale. On pense qu'elle interagit avec des cibles moléculaires spécifiques dans le cerveau, telles que les canaux sodium et calcium, réduisant la fréquence de tir des nerfs . Cette modulation contribue à prévenir l'activité électrique anormale qui provoque les crises.
Applications De Recherche Scientifique
Nafimidone has several scientific research applications:
Chemistry: This compound derivatives are studied for their potential as anticonvulsant agents.
Biology: Research focuses on the biological activity of this compound and its derivatives, particularly their effects on neural pathways.
Medicine: this compound is used in clinical settings to manage epilepsy and other seizure disorders.
Mécanisme D'action
Nafimidone exerts its anticonvulsant effects by modulating neural activity. It is believed to interact with specific molecular targets in the brain, such as sodium and calcium channels, reducing the frequency of nerve firing . This modulation helps prevent the abnormal electrical activity that leads to seizures.
Comparaison Avec Des Composés Similaires
La nafimidone est unique parmi les médicaments anticonvulsivants en raison de sa structure imidazole et de son groupe naphtyle. Des composés similaires comprennent :
La structure unique de la this compound et sa découverte accidentelle la distinguent des autres médicaments anticonvulsivants, ce qui en fait un composé précieux en recherche et en milieu clinique.
Propriétés
IUPAC Name |
2-imidazol-1-yl-1-naphthalen-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c18-15(10-17-8-7-16-11-17)14-6-5-12-3-1-2-4-13(12)9-14/h1-9,11H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPVLJQRUQVNSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CN3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
70891-37-1 (mono-hydrochloride) | |
| Record name | Nafimidone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064212222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80214426 | |
| Record name | Nafimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64212-22-2 | |
| Record name | 2-(1H-Imidazol-1-yl)-1-(2-naphthalenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64212-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nafimidone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064212222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nafimidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAFIMIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HZU3IQ1EWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z,12E)-3,12-Dimethyl-8-methylidene-6,18-dioxatricyclo[14.2.1.05,9]nonadeca-3,12,16(19)-triene-7,17-dione](/img/structure/B1677817.png)












